molecular formula C16H15N3O4 B5596107 2-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5596107
M. Wt: 313.31 g/mol
InChI Key: YVGORNGRHZSXOF-UHFFFAOYSA-N
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Description

2-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a useful research compound. Its molecular formula is C16H15N3O4 and its molecular weight is 313.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.10625597 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

This compound and its derivatives have been explored for their potential in the fabrication of OLEDs. For instance, derivatives incorporating pyridine units have shown enhanced electron injection and efficiency in blended-layer OLEDs with aluminum cathodes. These materials exhibit significant improvements in external quantum efficiency and luminous efficiency, suggesting their role as promising components for OLED technology Stephen Oyston, Changsheng Wang, I. F. Perepichka, et al., 2005.

Advanced Material Synthesis

The synthesis and structural characterization of novel polymers incorporating oxadiazole and pyridine units reveal their thermal stability and organo-solubility. Such polymers exhibit promising characteristics for high-performance materials, including potential applications in electronics and material science. The study of these polymers provides insight into their behavior and properties, which could be beneficial for the development of new materials with enhanced performance Y. Mansoori, S. V. Atghia, Somyeh Shah Sanaei, et al., 2012.

Photophysical Studies

Research on ionic liquid crystals bearing oxadiazole highlights the photophysical properties of these compounds. Detailed studies reveal changes in quantum yields correlated with changes in lifetimes and theoretical calculations, providing valuable information for the development of fluorescent materials and their application in sensing and imaging technologies J. Pedro, J. Mora, Eduard Westphal, et al., 2012.

Mechanism of Action

The TMP group has been found to effectively inhibit several biological targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Future Directions

The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These findings suggest that “2-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine” and similar compounds could have potential applications in the development of new therapeutic agents.

Properties

IUPAC Name

3-pyridin-2-yl-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-20-12-8-10(9-13(21-2)14(12)22-3)16-18-15(19-23-16)11-6-4-5-7-17-11/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGORNGRHZSXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.